RPI-1

Descripción general

Descripción

RPI-1 es un inhibidor potente y competitivo de la quinasa Ret dependiente de ATP. Es conocido por sus propiedades antitumorales y se utiliza principalmente en la investigación científica. El compuesto inhibe la proliferación de células de carcinoma medular tiroideo humano TT al dirigirse a la fosforilación de tirosina de Ret, la expresión de la proteína Ret y la activación de PLCgamma, ERKs y AKT .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

RPI-1 se sintetiza a través de una serie de reacciones químicas que involucran la condensación de 5,6-dimetoxi-1-indanona con 4-hidroxibenzaldehído. La reacción se lleva a cabo típicamente en presencia de una base como el hidróxido de sodio, seguida de pasos de ciclización y oxidación para producir el producto final .

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación de la ruta sintética con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos, como recristalización y cromatografía, para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

RPI-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar quinonas correspondientes.

Reducción: La reducción de this compound puede producir hidroquinonas.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en la parte de indolinona.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Oxidación: Quinonas

Reducción: Hidroquinonas

Sustitución: Varias indolinonas sustituidas

Aplicaciones Científicas De Investigación

RPI-1 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de las quinasas y las reacciones químicas relacionadas.

Biología: Se investiga su papel en la inhibición de la proliferación celular y la inducción de la apoptosis en las células cancerosas.

Medicina: Se explora como un posible agente terapéutico para tratar cánceres, particularmente aquellos que involucran mutaciones de la quinasa Ret.

Industria: Se utiliza en el desarrollo de nuevos inhibidores de quinasas y productos farmacéuticos relacionados.

Mecanismo De Acción

RPI-1 ejerce sus efectos inhibiendo la quinasa tirosina Ret. Se une al sitio de unión de ATP de la quinasa, evitando la fosforilación y la activación subsiguiente de las vías de señalización descendentes. Esta inhibición conduce a una reducción de la proliferación celular, un aumento de la apoptosis y una disminución del crecimiento tumoral .

Comparación Con Compuestos Similares

Compuestos Similares

Sunitinib: Otro inhibidor de quinasas con una especificidad de objetivo más amplia.

Vandetanib: Inhibe la quinasa Ret y otras quinasas tirosina.

Cabozantinib: Dirige múltiples quinasas, incluyendo Ret, MET y VEGFR2.

Unicidad

RPI-1 es único en su alta especificidad para la quinasa Ret, lo que lo convierte en una herramienta valiosa para estudiar las vías de señalización relacionadas con Ret y desarrollar terapias contra el cáncer dirigidas .

Propiedades

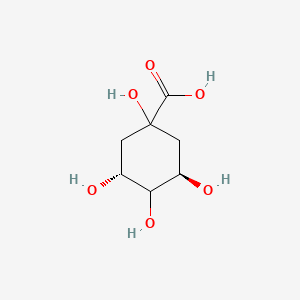

IUPAC Name |

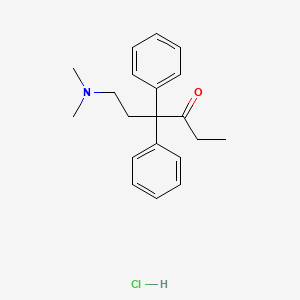

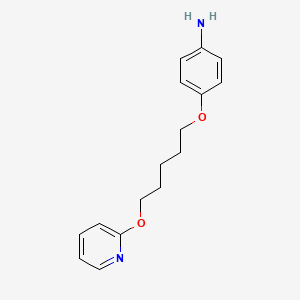

(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMCYNBVCGIHC-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269730-03-2 | |

| Record name | RPI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269730032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RPI-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RPI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ66VPR7DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (RPI-1)?

A1: (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (this compound) primarily targets the RET (rearranged during transfection) receptor tyrosine kinase. [, , , , , ] It demonstrates inhibitory activity against both wild-type and mutant forms of RET, including those associated with multiple endocrine neoplasia type 2A (MEN2A) and MEN2B. [, , ]

Q2: How does this compound interact with RET?

A2: While the precise binding mode of this compound to RET requires further investigation, it is suggested to involve a mechanism distinct from the initial design concept. [] Docking studies hint at a novel binding interaction scheme with the RET tyrosine kinase domain. []

Q3: What are the downstream effects of this compound's interaction with RET?

A3: Inhibiting RET with this compound leads to a cascade of downstream effects, including:

- Reduced phosphorylation of RET: This is a direct consequence of kinase inhibition. [, ]

- Suppression of downstream signaling pathways: this compound effectively blocks key pathways like ERK1/2, AKT, PLCγ, and STAT3, which are usually activated by RET. [, , , ]

- Inhibition of cell proliferation and invasion: This effect is observed in various cell lines, including those derived from medullary thyroid carcinoma (MTC). [, , , , ]

- Induction of apoptosis: this compound can trigger caspase-dependent apoptosis in certain cancer cells. []

Q4: Does this compound impact other signaling pathways besides RET?

A4: Yes, research suggests that this compound also inhibits other tyrosine kinases, including Met, Jak2, and potentially EGFR. [, , , ] This multi-kinase targeting contributes to its broader anti-tumor activity by simultaneously affecting multiple signaling pathways crucial for tumor growth, survival, and invasion.

Q5: What is the role of cofilin in the context of this compound and MTC?

A5: Studies indicate that cofilin, a protein regulating actin dynamics, is upregulated by RET activation and plays a role in MTC cell migration, invasion, and proliferation. [, ] this compound treatment reduces cofilin expression, subsequently affecting MTC cell motility. [, ]

Q6: What spectroscopic data is available for characterizing this compound?

A6: While the provided abstracts do not provide specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize compounds like this compound.

Q7: Has the structure-activity relationship (SAR) of this compound been investigated?

A7: Yes, researchers have explored the SAR of this compound by synthesizing and evaluating analogs. For instance, replacing the indolinone core with a β-carboline scaffold while retaining the 3-[(4-hydroxyphenyl)methylidene] moiety resulted in compounds with comparable RET inhibitory activity. [] This suggests the 3-[(4-hydroxyphenyl)methylidene] group is critical for activity, while the core structure can tolerate modifications.

Q8: What analytical methods are used to characterize and quantify this compound?

A8: The provided research utilizes a combination of techniques, including:

- Immunoblotting: To assess the phosphorylation status of RET and other signaling proteins. [, , ]

- Cell proliferation and invasion assays: To evaluate the impact of this compound on cell behavior. [, , , , ]

- Gene expression analysis: To study changes in gene expression profiles upon this compound treatment. []

Q9: Have any formulation strategies been explored to improve this compound's properties?

A9: One study mentions the use of this compound in a targeted drug delivery nanosystem for pancreatic cancer therapy. [] Although details are limited, this suggests efforts to enhance this compound's delivery and efficacy. Further research might explore formulations to improve its solubility, bioavailability, and target specificity.

Q10: What is known about the dissolution and solubility of this compound?

A10: The abstracts do not provide details on the dissolution and solubility of this compound. These properties are critical for drug absorption and bioavailability. Future studies could investigate the dissolution rate and solubility of this compound in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to understand its absorption characteristics.

Q11: What in vitro models have been used to study this compound?

A11: Researchers have employed various cell lines, including:

- NIH3T3 fibroblasts: Transfected with RET mutants to study the effects of this compound on cell proliferation and anchorage-independent growth. []

- Human MTC cell lines (TT, MZ-CRC-1): To investigate the impact of this compound on RET signaling, cell proliferation, invasion, and apoptosis. [, , , , , , , ]

- Human umbilical vein endothelial cells (HUVECs): To assess the effects of this compound on angiogenesis. []

Q12: What in vivo models have been used to assess this compound?

A12: this compound has been tested in mouse xenograft models of:

- Medullary thyroid carcinoma (MTC): Demonstrating inhibition of tumor growth, reduction in calcitonin levels (a biomarker for MTC), and potential for complete tumor regression. []

- Lung cancer: Showing significant reduction in spontaneous lung metastases and inhibition of angiogenesis in primary tumors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)